N-(2-fluoro-4-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
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Overview
Description
N-(2-fluoro-4-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a pyrrolo[2,3-c]pyridine core, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-4-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolo[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.
Introduction of the fluorinated phenyl group: This step often involves a nucleophilic substitution reaction where a fluorinated phenyl halide reacts with an intermediate compound.
Attachment of the acetamide moiety: This is usually done through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-4-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-fluoro-4-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: This could modulate their activity and lead to various biological effects.
Interference with cellular pathways: The compound might affect signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorodeschloroketamine : This compound shares the fluorinated phenyl group but differs in its core structure.
- Other pyrrolo[2,3-c]pyridine derivatives : These compounds may have similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
N-(2-fluoro-4-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c1-16-4-3-5-18(12-16)14-27-10-8-19-9-11-28(24(30)23(19)27)15-22(29)26-21-7-6-17(2)13-20(21)25/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNASVHKKEPZTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=C(C=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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